molecular formula C9H10O2 B1596247 1-(4-(Hydroxymethyl)phenyl)ethanone CAS No. 75633-63-5

1-(4-(Hydroxymethyl)phenyl)ethanone

Cat. No. B1596247
CAS RN: 75633-63-5
M. Wt: 150.17 g/mol
InChI Key: RRENWXJYWGKSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-(Hydroxymethyl)phenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.17 g/mol . The IUPAC name for this compound is 1-[4-(hydroxymethyl)phenyl]ethanone .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 . The canonical SMILES representation is CC(=O)C1=CC=C(C=C1)CO .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 150.068079557 g/mol , and the monoisotopic mass is also 150.068079557 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

  • Photoremovable Protecting Group for Carboxylic Acids

    • Research demonstrates that 1-(4-(Hydroxymethyl)phenyl)ethanone can act as a photoremovable protecting group for carboxylic acids, being used to protect various carboxylic acids and releasing the acid upon photolysis in 70-85% isolated yields (Atemnkeng et al., 2003).
  • Synthesis of Antimicrobial Compounds

    • This compound is used in the synthesis of various antimicrobial agents. For instance, its derivatives have been synthesized and tested for their antimicrobial activity against common bacterial species like Bacillus subtillis and Escherichia coli, showing significant effectiveness (Dave et al., 2013).
  • Molecular Docking and ADMET Studies

    • Molecular docking studies of Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, reveal strong binding affinities with proteins in Staphylococcus aureus, suggesting potential anti-microbial properties (Medicharla SRI SATYA et al., 2022).
  • X-Ray and Density Functional Theory (DFT) Studies

    • The isomeric structures of similar compounds have been determined using X-ray diffraction techniques and characterized through various methods, indicating the potential for a deeper understanding of molecular structures and behaviors (Șahin et al., 2011).
  • Application in Anti-Inflammatory Activities

    • Phenyl dimer compounds, including derivatives of this compound, have shown promising results in anti-inflammatory activities, underscoring their potential therapeutic applications (Singh et al., 2020).
  • Synthesis of Biologically Active Compounds Using Microwave Energy

    • The compound has been used in the synthesis of biologically active chalcone derivatives using microwave energy, indicating its versatility in chemical synthesis (Katade et al., 2008).
  • Cancer Treatment Research

    • Certain derivatives of this compound are explored as DNA-dependent protein kinase inhibitors with potential applications in cancer treatment, suggesting a significant role in oncological therapies (Kashishian et al., 2003).

properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRENWXJYWGKSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342868
Record name 1-[4-(Hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75633-63-5
Record name 1-[4-(Hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(Hydroxymethyl)phenyl)ethanone
Reactant of Route 2
1-(4-(Hydroxymethyl)phenyl)ethanone
Reactant of Route 3
1-(4-(Hydroxymethyl)phenyl)ethanone
Reactant of Route 4
1-(4-(Hydroxymethyl)phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-(Hydroxymethyl)phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-(Hydroxymethyl)phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.